molecular formula C15H14ClN3O2 B4756095 3-(4-chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

3-(4-chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B4756095
M. Wt: 303.74 g/mol
InChI Key: YKAXJKXUUUFPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It may also interact with specific receptors in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation and pain by inhibiting the production of inflammatory mediators. Additionally, it has been shown to have antiviral activity by inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, analgesic, and antiviral properties, making it a versatile compound for research. However, one limitation is its limited availability and high cost, which may restrict its use in certain experiments.

Future Directions

There are several future directions for the research on 3-(4-chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another direction is to explore its potential use in combination with other compounds for enhanced therapeutic effects. Additionally, more studies are needed to determine its safety and efficacy in vivo and in clinical trials.

Scientific Research Applications

3-(4-chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been studied for its potential therapeutic applications. It has been shown to have anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain. Additionally, it has been shown to have antiviral activity against certain viruses.

properties

IUPAC Name

3-(4-chlorophenyl)-2-(methoxymethyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c1-9-7-13(20)19-15(17-9)14(12(18-19)8-21-2)10-3-5-11(16)6-4-10/h3-7,18H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAXJKXUUUFPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=C(N2)COC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
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3-(4-chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
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3-(4-chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
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3-(4-chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
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3-(4-chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 6
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3-(4-chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

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